5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine
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Overview
Description
The compound “5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .
Synthesis Analysis
The synthesis of such compounds often involves the use of acid hydrazide and carboxylic acid . The presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative . This derivative then reacts further to form the oxadiazole ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a triazole ring, both of which are heterocyclic rings containing nitrogen atoms . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the oxadiazole and triazole rings. These rings can participate in a variety of reactions due to the presence of nitrogen atoms and the ability to form hydrogen bonds .Scientific Research Applications
Antimicrobial Activities
Research has shown the synthesis of novel 1,2,4-triazole derivatives, including those incorporating oxadiazole units, which exhibit antimicrobial properties. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives that demonstrated good to moderate activities against various microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, Molecules, 2007.
Synthesis of Heterocyclic Compounds
Another study focused on the synthesis of heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole, demonstrating the versatility of such structures in creating new molecules with potential biological and chemical applications Z. Abbas, Dhuha Faruq Hussain, R. M. Shakir, Ibn Al-Haitham Journal For Pure And Applied Science, 2017.
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) reported on the synthesis and biological evaluation of 1,3,4-oxadiazole N-Mannich bases, showing significant antimicrobial and anti-proliferative activities. This study highlights the potential of oxadiazole derivatives in the development of new therapeutic agents L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, Molecules, 2021.
Biological Activities of Azole Moieties
Ceylan et al. (2014) focused on the synthesis of new hybrid molecules containing several azole moieties and investigated their biological activities, including antimicrobial, antilipase, and antiurease activity. This research underscores the multifaceted potential of azole-containing compounds in medicinal chemistry S. Ceylan, Hacer Bayrak, A. Demirbaş, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, Bioorganicheskaia khimiia, 2014.
Energetic Materials
Future Directions
properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWDGWBUYBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine |
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